molecular formula C34H46N6 B12526468 2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile

2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile

Katalognummer: B12526468
Molekulargewicht: 538.8 g/mol
InChI-Schlüssel: XALOWVNAOHHHFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, imine groups, and nitrile functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile typically involves the condensation of 4-(dibutylamino)benzaldehyde with 2,3-diaminobut-2-enedinitrile under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its anticancer properties, particularly in forming complexes with metals like gallium that exhibit tumor growth inhibition.

    Industry: Utilized in the development of organic electronic materials and dyes

Wirkmechanismus

The mechanism of action of 2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound can form complexes with metal ions, which then interact with cellular components to exert effects such as inhibition of tumor growth. The pathways involved may include the generation of reactive oxygen species and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Bis(E)({[4-(diethylamino)phenyl]methylidene}amino)but-2-enedinitrile
  • 2,3-Bis(E)({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile

Uniqueness

2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C34H46N6

Molekulargewicht

538.8 g/mol

IUPAC-Name

2,3-bis[[4-(dibutylamino)phenyl]methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C34H46N6/c1-5-9-21-39(22-10-6-2)31-17-13-29(14-18-31)27-37-33(25-35)34(26-36)38-28-30-15-19-32(20-16-30)40(23-11-7-3)24-12-8-4/h13-20,27-28H,5-12,21-24H2,1-4H3

InChI-Schlüssel

XALOWVNAOHHHFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=NC(=C(C#N)N=CC2=CC=C(C=C2)N(CCCC)CCCC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.